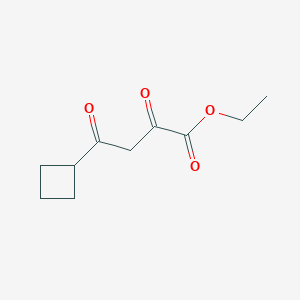![molecular formula C21H27N3O2 B2461323 1-(4-tert-butylphenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea CAS No. 2034262-35-4](/img/structure/B2461323.png)
1-(4-tert-butylphenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-butylphenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea typically involves the reaction of 4-(tert-butyl)aniline with 4-(3-methoxyazetidin-1-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding urea derivatives with oxidized functional groups, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: Use in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxyphenyl)urea: A similar compound with a different substituent on the phenyl ring.
1-(4-(Tert-butyl)phenyl)-3-(4-(3-chloroazetidin-1-yl)phenyl)urea: A compound with a chloro substituent instead of a methoxy group.
Uniqueness
1-(4-tert-butylphenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea is unique due to the presence of the methoxyazetidinyl group, which may impart distinct chemical and biological properties compared to other urea derivatives.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-21(2,3)15-5-7-16(8-6-15)22-20(25)23-17-9-11-18(12-10-17)24-13-19(14-24)26-4/h5-12,19H,13-14H2,1-4H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMPWGQKNVBENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,6-dichlorophenyl)methyl]-N-methyl-6-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2461245.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2461246.png)

![2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2461248.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2461249.png)
![2-[3-(4-Chlorophenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate](/img/structure/B2461250.png)
![3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2461254.png)

![2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide dihydrochloride](/img/structure/B2461257.png)


![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2461261.png)
![2-methyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B2461262.png)
